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molecular formula C15H21NNaO4 B1663544 Salcaprozate sodium CAS No. 203787-91-1

Salcaprozate sodium

Cat. No. B1663544
M. Wt: 302.32 g/mol
InChI Key: RYXLCKUMPSGTIX-UHFFFAOYSA-N
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Patent
US07384982B2

Procedure details

Free acid of SNAC (i.e. N-(8-[2-hydroxybenzoyl]amino)caprylic acid) was prepared as follows. The monosodium SNAC prepared in Example 12 was acidified with 1 equivalent of concentrated hydrochloric acid in water and stirred. The solution was then vacuum filtered and vacuum dried to yield the free acid.
Name
monosodium SNAC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
SNAC

Identifiers

REACTION_CXSMILES
[Na].[CH:2]1[CH:3]=[CH:4][C:5]([OH:21])=[C:6]([C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O-:20])=[O:19])=[O:9])[CH:7]=1.[Na+:22].Cl>O>[CH:2]1[CH:3]=[CH:4][C:5]([OH:21])=[C:6]([C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O-:20])=[O:19])=[O:9])[CH:7]=1.[Na+:22] |f:0.1.2,5.6,^1:0|

Inputs

Step One
Name
monosodium SNAC
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C=1C=CC(=C(C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried
CUSTOM
Type
CUSTOM
Details
to yield the free acid

Outcomes

Product
Name
SNAC
Type
product
Smiles
C=1C=CC(=C(C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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